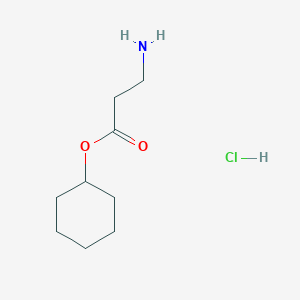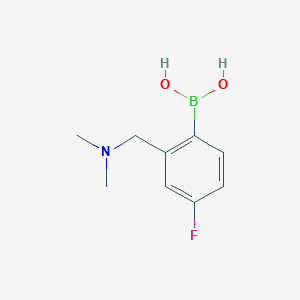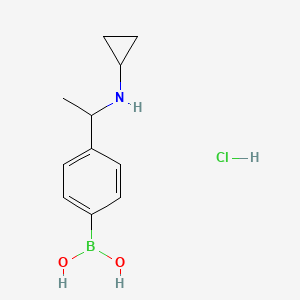
2,2',3,4,4',6'-Hexabromodiphenyl ether
Vue d'ensemble
Description
2,2’,3,4,4’,6’-Hexabromodiphenyl Ether is a polybrominated diphenyl ether (PBDE) used as a flame retardant . It’s an organobromine compound and an aromatic ether .
Synthesis Analysis
Polybrominated diphenyl ethers (PBDEs) are a class of synthetic chemicals first produced commercially in the 1970s . They are added to products such as foam padding, textiles, or plastics to retard combustion . PBDEs are not chemically bound to the flame-retarded material, they can enter the environment from volatilization, leaching, or degradation of PBDE-containing products .Molecular Structure Analysis
The molecular formula of 2,2’,3,4,4’,6’-Hexabromodiphenyl Ether is C12H4Br6O . Its average mass is 643.584 Da and its monoisotopic mass is 637.536194 Da .Chemical Reactions Analysis
PBDEs can enter the environment from manufacturer-related releases . When thermally decomposed, PBDEs can produce polybrominated dibenzo-p-dioxins and dibenzofurans .Physical And Chemical Properties Analysis
The density of 2,2’,3,4,4’,6’-Hexabromodiphenyl Ether is 2.5±0.1 g/cm3 . Its boiling point is 458.1±45.0 °C at 760 mmHg . The vapour pressure is 0.0±1.1 mmHg at 25°C . The enthalpy of vaporization is 69.1±3.0 kJ/mol . The flash point is 190.7±27.2 °C .Applications De Recherche Scientifique
Flame Retardant
One of the primary applications of 2,2’,3,4,4’,6’-Hexabromodiphenyl ether is as a flame retardant. It’s used in various consumer products to reduce the risk of fire . The industries that majorly use it include the plastic and textile industry .
Use in Plastics and Polymers
This compound finds diverse applications in plastics and polymers. It serves as an additive flame retardant in these materials .
Use in Sealants and Adhesives
2,2’,3,4,4’,6’-Hexabromodiphenyl ether is also used in sealants and adhesives. It enhances the fire resistance of these products .
Use in Textiles and Garments
In the textile industry, this compound is used to make garments and other textile products more resistant to fire .
Use in Rubber and Coatings
This compound is used in the rubber industry and in various coatings to enhance their fire resistance .
Use in Inks
2,2’,3,4,4’,6’-Hexabromodiphenyl ether is used in inks to make them more resistant to fire .
Safety and Hazards
Propriétés
IUPAC Name |
1,2,3-tribromo-4-(2,4,6-tribromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Br6O/c13-5-3-7(15)12(8(16)4-5)19-9-2-1-6(14)10(17)11(9)18/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRODCDHJZNIGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC2=C(C=C(C=C2Br)Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Br6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30879943 | |
| Record name | BDE-140 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30879943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
643.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,4,4',6'-Hexabromodiphenyl ether | |
CAS RN |
243982-83-4 | |
| Record name | 2,2',3,4,4',6'-Hexabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0243982834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BDE-140 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30879943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,4,4',6'-HEXABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XU41U6M33O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




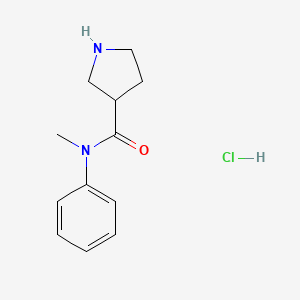

![Dimethyl-{6-[3-(methyl-hydrazonomethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine](/img/structure/B1458481.png)

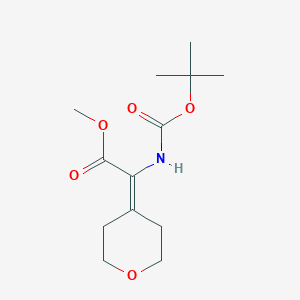
![1-[(2-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1458484.png)
![3,6,13,16-Tetraoxatricyclo[16.2.2.2(8,11)]tetracosa-1(20),8,10,18,21,23-hexaene-2,7,12,17-tetrone](/img/structure/B1458485.png)

